![molecular formula C13H9IN2O2S B1325011 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 887115-53-9](/img/structure/B1325011.png)

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

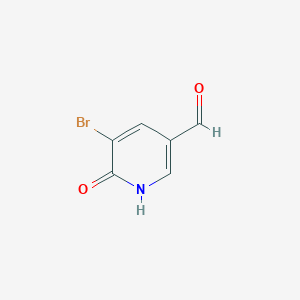

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9IN2O2S . It has an average mass of 384.192 Da and a monoisotopic mass of 383.942932 Da .

Molecular Structure Analysis

The molecular structure of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core, which is substituted at the 3-position with an iodine atom and at the 1-position with a benzenesulfonyl group . The SMILES string representation of this molecule is Ic1cn(c2ncccc12)S(=O)(=O)c3ccccc3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.19 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

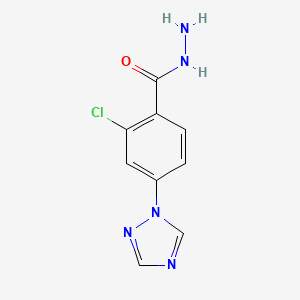

- The reaction of derivatives of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine with azides or isocyanides produces new classes of compounds, specifically triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions are noted for their good yields and regioselectivity (Gao & Lam, 2008).

Synthesis of Substituted Pyridones

- A method involving 1-Benzenesulfonyl-diazoacetyl-pyrrolidin-2-one has been developed for synthesizing highly substituted 2(1H)-Pyridones. This method has been applied successfully in the synthesis of complex organic compounds, showcasing its versatility (Padwa, Sheehan, & Straub, 1999).

Functionalization for Agrochemicals and Materials

- 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been functionalized to produce compounds aiming towards agrochemical and functional material applications. This includes the synthesis of multidentate agents and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Novel Pyrrolo[2,3-D]Pyrimidine Derivatives

- A study describes the synthesis of novel N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. These compounds are characterized by their unique chemical structures and potential applications in various fields (Khashi, Davoodnia, & Chamani, 2014).

Syntheses and Properties

- Research has explored various routes for preparing 1H-pyrrolo[2,3-b]pyridines, including alkyl and aryl substituted derivatives. These compounds demonstrate diverse reactivity, such as undergoing nitration, bromination, iodination, and reacting with Mannich bases (Herbert & Wibberley, 1969).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and to avoid creating dust or aerosols .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGPVHZEYCZWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640117 | |

| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

887115-53-9 | |

| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)

![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)